molecular formula C9H8F2N2 B13050492 3-Amino-3-(2,6-difluorophenyl)propanenitrile

3-Amino-3-(2,6-difluorophenyl)propanenitrile

Katalognummer: B13050492
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: NCBXVZAZTYIJFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(2,6-difluorophenyl)propanenitrile is a chemical compound with the molecular formula C9H8F2N2 and a molecular weight of 182.17 g/mol . This compound is characterized by the presence of an amino group, a nitrile group, and two fluorine atoms attached to a phenyl ring. It is primarily used in research and development within the pharmaceutical and chemical industries.

Vorbereitungsmethoden

The synthesis of 3-Amino-3-(2,6-difluorophenyl)propanenitrile typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate amine and a cyanide source under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Amino-3-(2,6-difluorophenyl)propanenitrile undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(2,6-difluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers use this compound to study its effects on biological systems and its potential as a bioactive molecule.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Amino-3-(2,6-difluorophenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding to target molecules. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

3-Amino-3-(2,6-difluorophenyl)propanenitrile can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C9H8F2N2

Molekulargewicht

182.17 g/mol

IUPAC-Name

3-amino-3-(2,6-difluorophenyl)propanenitrile

InChI

InChI=1S/C9H8F2N2/c10-6-2-1-3-7(11)9(6)8(13)4-5-12/h1-3,8H,4,13H2

InChI-Schlüssel

NCBXVZAZTYIJFZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)F)C(CC#N)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.